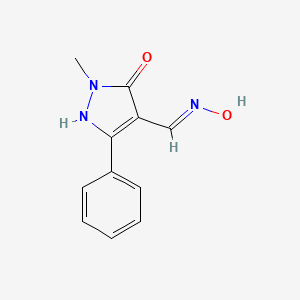

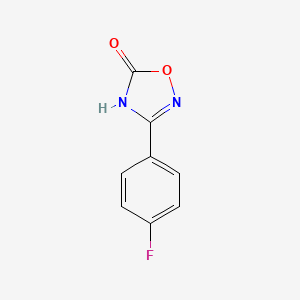

![molecular formula C6H5N3O B1417608 5H-Pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 5655-01-6](/img/structure/B1417608.png)

5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Übersicht

Beschreibung

5H-Pyrrolo[3,2-d]pyrimidin-4-ol belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine .

Synthesis Analysis

The synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves a palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This is followed by the construction of an annellated pyrrolo ring, providing an efficient route to the pyrrolo[3,2-d]pyrimidine system .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to a pyrimidine . The molecular weight is 135.123 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 135.123 and a density of 1.6±0.1 g/cm3 . It has a boiling point of 390.6±22.0 °C at 760 mmHg . The melting point is greater than 300ºC .Wissenschaftliche Forschungsanwendungen

Gezielte Kinase-Inhibitoren

5H-Pyrrolo[3,2-d]pyrimidin-4-ol: Derivate wurden als potenzielle multi-gezielte Kinase-Inhibitoren (TKIs) identifiziert. Diese Verbindungen, insbesondere bei Halogenierung, zeigen vielversprechende Ergebnisse bei der Hemmung verschiedener Kinasen, die an der Proliferation von Krebszellen beteiligt sind . Sie werden synthetisiert, um bestimmte Kinasen mit hoher Affinität zu adressieren, was möglicherweise zu effektiveren Krebsbehandlungen führt.

Apoptose-Induktoren

Untersuchungen haben gezeigt, dass bestimmte Derivate als Apoptose-Induktoren in Krebszellen wirken können. Durch die Induktion von programmiertem Zelltod könnten diese Verbindungen verwendet werden, um gezielt Krebszellen zu eliminieren, das Wachstum von Tumoren zu reduzieren und möglicherweise die Wirksamkeit der Chemotherapie zu verbessern .

Antidiabetische Anwendungen

Einige Pyrrolopyrimidin-Derivate wurden auf ihr Potenzial zur Senkung des Blutzuckerspiegels untersucht. Diese Anwendung könnte bei der Vorbeugung und Behandlung von Erkrankungen wie Hyperglykämie, Typ-1-Diabetes und anderen verwandten Stoffwechselstörungen von Bedeutung sein .

Antimikrobielle Mittel

Die strukturelle Ähnlichkeit von Pyrrolopyrimidin mit Purinen hat zur Synthese von Verbindungen geführt, die antimikrobielle Eigenschaften aufweisen. Diese Verbindungen könnten als Grundlage für neue Antibiotika dienen und eine Alternative zu traditionellen Behandlungen bieten und so zur Bekämpfung von Antibiotikaresistenz beitragen .

Anti-HIV-Aktivität

Es wurde berichtet, dass Pyrrolopyrimidin-Derivate auch Anti-HIV-Eigenschaften besitzen. Ihre Fähigkeit, die Replikation des HIV-Virus zu hemmen, könnte sie zu wertvollen Bestandteilen der antiretroviralen Therapie machen und zur Behandlung von HIV/AIDS beitragen .

Management von Herzkrankheiten

Aufgrund ihres potenziellen Einflusses auf Blutzucker- und Lipidwerte könnten Pyrrolopyrimidin-Verbindungen bei der Behandlung von Herzkrankheiten eingesetzt werden. Sie könnten bei der Behandlung von Erkrankungen wie Hyperlipidämie und Bluthochdruck helfen, die Risikofaktoren für Herzkrankheiten sind .

Antitumor- und Antiangiogene Eigenschaften

Diese Verbindungen haben signifikante Antitumoraktivitäten gezeigt und die Fähigkeit, die Angiogenese zu hemmen, den Prozess, bei dem sich neue Blutgefäße aus bereits bestehenden bilden. Dies könnte besonders nützlich bei der Krebsbehandlung sein, da es Tumoren daran hindern könnte, die für ihr Wachstum notwendige Blutversorgung zu erhalten .

Adenosin-Rezeptor-Antagonismus

Einige Pyrrolopyrimidin-Derivate sind selektive A1-Adenosin-Rezeptor-Antagonisten. Diese Eigenschaft könnte bei der Entwicklung von Medikamenten zur Behandlung verschiedener Erkrankungen, einschließlich Herzrhythmusstörungen und bestimmter neurologischer Störungen, genutzt werden .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is Adenine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

It is known to interact with its target enzyme, potentially altering its function

Biochemical Pathways

The compound affects the purine salvage pathway, which is responsible for recycling purines to synthesize nucleotides

Result of Action

It is known to interact with adenine phosphoribosyltransferase, potentially affecting the function of this enzyme .

Biochemische Analyse

Biochemical Properties

5H-Pyrrolo[3,2-d]pyrimidin-4-ol plays a crucial role in several biochemical reactions. It has been identified as a potent inhibitor of purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway . By inhibiting this enzyme, this compound can modulate the levels of purine nucleotides within cells, affecting various cellular processes. Additionally, this compound interacts with other enzymes and proteins, such as adenine phosphoribosyltransferase, influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to alterations in gene expression and cellular metabolism. Furthermore, this compound can influence cell cycle progression, resulting in cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as purine nucleoside phosphorylase, inhibiting their activity . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as purine nucleoside phosphorylase and adenine phosphoribosyltransferase, affecting the metabolism of purine nucleotides . These interactions can alter metabolic flux and the levels of various metabolites within cells, influencing cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. Additionally, the distribution of this compound within tissues can influence its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a crucial role in directing this compound to specific organelles, where it can modulate cellular processes .

Eigenschaften

IUPAC Name |

3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMXUDUWVFWJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971989 | |

| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5655-01-6 | |

| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

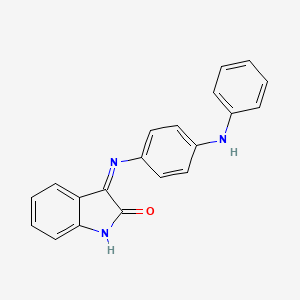

![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)

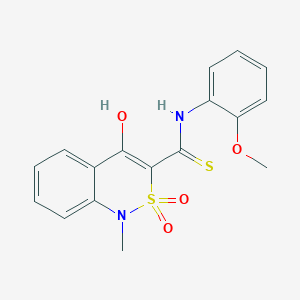

![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)

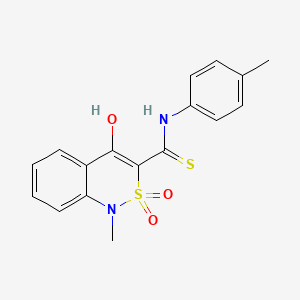

![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)

![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)

![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1417547.png)

![2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417548.png)